hTAAR1 Agonist Potency: 2-Bromo Is 2.3-Fold More Potent Than β-Phenethylamine and 3.3-Fold More Potent Than 2-Chloro Analog
In a systematic evaluation of β-phenethylamine analogs at human TAAR1 using RD-HGA16 CHO-K1 cells co-expressing Gα16 protein (identical assay platform), 2-bromophenethylamine (compound 8) exhibited an EC₅₀ of 57 ± 15 nM with an Emax of 89 ± 5%, compared with unsubstituted β-phenethylamine (compound 1, EC₅₀ = 129 ± 13 nM, Emax = 100%) and 2-chlorophenethylamine (compound 5, EC₅₀ = 189 ± 20 nM) [1]. The 2-fluoro analog (compound 2) showed intermediate potency (EC₅₀ = 65 ± 2 nM), while the 2-iodo analog (compound 11) was less potent than the bromo (EC₅₀ = 103 nM, single determination) [1]. This establishes a halogen rank order at the 2-position of Br ≈ F > I > H > Cl, with bromine providing the optimal balance of steric bulk and electronegativity for hTAAR1 activation.
| Evidence Dimension | hTAAR1 agonist potency (EC₅₀, nM) |
|---|---|
| Target Compound Data | 2-Bromophenethylamine: EC₅₀ = 57 ± 15 nM, Emax = 89 ± 5% |
| Comparator Or Baseline | β-Phenethylamine (unsubstituted): EC₅₀ = 129 ± 13 nM, Emax = 100%; 2-Chlorophenethylamine: EC₅₀ = 189 ± 20 nM; 2-Fluorophenethylamine: EC₅₀ = 65 ± 2 nM; 2-Iodophenethylamine: EC₅₀ = 103 nM |
| Quantified Difference | 2-Br vs. β-PEA: 2.26-fold more potent; 2-Br vs. 2-Cl: 3.32-fold more potent; 2-Br vs. 2-I: 1.81-fold more potent |
| Conditions | RD-HGA16 CHO-K1 cells stably transfected with hTAAR1 and co-expressed with Gα16 protein; calcium flux assay (Molecular Devices); data from Lewin et al. (2008) Table 1 |
Why This Matters
For laboratories screening TAAR1 ligands or developing trace amine-based therapeutics, the 2-bromo substitution provides the highest potency among monohalogenated 2-substituted phenethylamines, directly impacting hit-to-lead prioritization and reducing the need for further synthetic optimization at this position.
- [1] Lewin AH, Navarro HA, Mascarella SW. Structure-activity correlations for beta-phenethylamines at human trace amine receptor 1. Bioorg Med Chem. 2008;16(15):7415-7423. Table 1. doi:10.1016/j.bmc.2008.06.009. View Source
